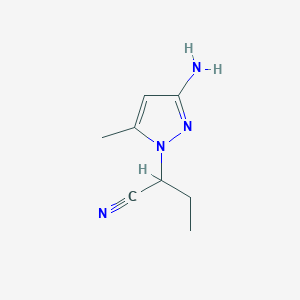

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile

説明

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 3 and a methyl group at position 4. The pyrazole ring is linked to a butanenitrile chain via a nitrogen atom at position 1.

特性

分子式 |

C8H12N4 |

|---|---|

分子量 |

164.21 g/mol |

IUPAC名 |

2-(3-amino-5-methylpyrazol-1-yl)butanenitrile |

InChI |

InChI=1S/C8H12N4/c1-3-7(5-9)12-6(2)4-8(10)11-12/h4,7H,3H2,1-2H3,(H2,10,11) |

InChIキー |

AJIWLBXXOAFXBL-UHFFFAOYSA-N |

正規SMILES |

CCC(C#N)N1C(=CC(=N1)N)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with a suitable butanenitrile derivative. One common method includes:

Starting Materials: 3-amino-5-methyl-1H-pyrazole and 4-chlorobutanenitrile.

Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) in the presence of a base such as potassium carbonate (K2CO3) to facilitate nucleophilic substitution.

Industrial Production Methods: For industrial-scale production, continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to primary amines.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Chemistry:

Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.

Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

Biological Probes: Utilized in the development of probes for studying biological pathways and enzyme activities.

Industry:

Materials Science: Employed in the synthesis of novel materials with specific electronic or optical properties.

Agriculture: Potential use in the development of agrochemicals, such as herbicides or pesticides.

作用機序

The biological activity of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The amino group may participate in nucleophilic attacks or form hydrogen bonds, further modulating the compound’s activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) : Contains a 5-amino-3-hydroxy-pyrazole linked to a pyran-dicarbonitrile system. The hydroxy group enhances polarity and hydrogen-bonding capacity compared to the methyl group in the target compound.

- (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) : Features a thiophene ring with cyano and amino groups, coupled to a hydroxy-pyrazole. The thiophene moiety introduces electron-rich aromaticity, contrasting with the aliphatic butanenitrile chain in the target compound.

*Calculated based on formula C₈H₁₁N₄.

Functional Group Impact

- Nitrile vs. Ester/Carbonyl : The butanenitrile chain in the target compound enhances lipophilicity compared to ester-containing analogues (e.g., 11b in ), which may improve membrane permeability in biological systems.

- Amino vs. Hydroxy Groups: The 3-amino group in the target compound provides hydrogen-bond donor capacity, while hydroxy groups (e.g., in 11a) act as stronger acceptors, influencing solubility and crystal packing .

Hydrogen Bonding and Crystallography

The amino and nitrile groups in the target compound facilitate hydrogen-bonded networks, critical for crystal engineering. Etter’s graph set analysis () could classify these interactions, predicting supramolecular architectures.

生物活性

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

- Molecular Formula : C7H10N4

- Molecular Weight : 150.19 g/mol

- IUPAC Name : 2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanenitrile

The biological activity of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanenitrile is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor for various kinases involved in inflammatory pathways, particularly the p38 MAPK pathway, which is crucial in mediating inflammatory responses.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, demonstrating its potential in treating inflammatory diseases .

- Antimicrobial Properties : Similar pyrazole derivatives have been reported to possess antimicrobial activity against various bacterial strains, suggesting that 2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanenitrile may also exhibit similar properties .

Table 1: Summary of Biological Activities

Case Study: Inhibition of TNF-alpha Release

In a study focused on the anti-inflammatory properties of aminopyrazole derivatives, it was found that compounds similar to 2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanenitrile significantly reduced TNF-alpha levels in LPS-stimulated macrophages. The IC50 value for inhibition was reported at approximately 0.283 mM, indicating potent activity compared to standard anti-inflammatory drugs .

Case Study: Antimicrobial Activity

Research conducted on structurally related pyrazole compounds demonstrated effective inhibition against Mycobacterium tuberculosis (MTB) strains. Compounds were evaluated at concentrations as low as 6.25 µg/mL, showing promising results comparable to established antibiotics like rifampicin .

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential:

Research indicates that 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile exhibits significant biological activity, making it a candidate for drug discovery. Its structure allows it to interact with various biological targets, potentially modulating enzyme activity or receptor functions. These interactions can lead to pharmacological effects relevant to disease mechanisms.

Case Study:

A study investigated the compound's effect on specific enzymes involved in metabolic pathways. The findings suggested that derivatives of this compound could inhibit certain enzymes, leading to decreased proliferation of cancer cells in vitro. This positions 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile as a promising scaffold for developing anticancer agents.

Organic Synthesis

Building Block for Complex Molecules:

The compound serves as a versatile building block in organic synthesis. Its unique pyrazole structure allows chemists to modify it further, creating derivatives with tailored properties for specific applications.

Synthesis Pathways:

The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile can involve various methods, including:

- Condensation Reactions: Combining the compound with other reagents to form more complex structures.

- Functional Group Modifications: Altering the amino or nitrile groups to enhance biological activity or solubility.

Agrochemicals

Pesticide Development:

There is potential for 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile to be developed into agrochemical products, particularly as a pesticide or herbicide. Its biological activity could be harnessed to target specific pests while minimizing environmental impact.

Research Findings:

Preliminary studies have shown that derivatives of this compound exhibit insecticidal properties against common agricultural pests. Further research is necessary to optimize formulations and assess environmental safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。